

An In-depth Technical Guide to the Spectroscopic Data Analysis of Shizukanolide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Shizukanolide	
Cat. No.:	B1605615	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis of **Shizukanolide**, a sesquiterpenoid lactone isolated from plants of the Chloranthus genus. This document is intended for researchers, scientists, and drug development professionals interested in the characterization and analysis of this natural product.

Introduction to Shizukanolide

Shizukanolide is a naturally occurring sesquiterpenoid with a unique lindenane skeleton, first isolated from Chloranthus japonicus.[1][2][3] It belongs to a class of compounds that have garnered interest for their potential biological activities.[4] The dehydro-derivative of **Shizukanolide** has demonstrated notable antifungal properties.[1][2][5] The structural elucidation of **Shizukanolide** and its analogues relies heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Shizukanolide** and some of its derivatives, compiled from various studies.

¹H-NMR Spectroscopic Data

The 1 H-NMR spectrum of **Shizukanolide** provides crucial information about the proton environment in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Proton	Shizukanolide (CDCl₃)	Shizukanolide E (CDCl₃)	Shizukanolide F (CDCl₃)
2-H	0.85 (m)	-	-
3-H	1.31 (m)	-	-
4-H	1.60 (m)	-	-
5-H	2.67 (ddd)	-	-
6α-Η	2.52 (ddq)	-	-
6β-Н	2.10 (m)	-	-
9-H	4.13 (s)	6.18 (s)	-
13-H	1.86 (t)	-	-
14-H	0.76 (s)	-	-
15-H	4.16 (dd), 4.20 (dd)	3.56 (dd), 3.70 (dd)	-

Data compiled from various sources.[6]

¹³C-NMR Spectroscopic Data

The ¹³C-NMR data provides a map of the carbon skeleton of the molecule.

Carbon	Shizukanolide C	Shizukanolide E	Shizukanolide F
1	39.0	39.2	39.1
2	19.3	20.1	19.7
3	28.1	28.3	28.2
4	136.0	79.5	135.9
5	50.1	51.2	50.9
6	32.1	33.0	32.5
7	142.1	141.9	141.5
8	129.1	128.8	129.5
9	135.1	134.9	135.2
10	42.1	41.9	42.0
11	122.0	122.9	123.7
12	171.3	170.9	170.5
13	8.6	8.6	54.7
14	21.1	22.4	21.0
15	65.0	64.9	64.3

Data compiled from various sources.[6]

Infrared (IR) Spectroscopy Data

The IR spectrum reveals the presence of key functional groups within the molecule.

Compound	Key Absorptions (cm ⁻¹)	Functional Groups Indicated
Shizukanolide	3070, 1760, 1739, 1670, 1655, 895	C-H (alkene), C=O (y-lactone), C=C (alkene), =C-H (terminal double bond)
Shizukanolide E	3450, 1758, 1642	O-H (hydroxyl), C=O (γ-lactone), C=C (alkene)
Shizukanolide F	3420, 1770, 1745, 1642	O-H (hydroxyl), C=O (γ- lactone), C=C (alkene)

Data compiled from various sources.[1][6]

Mass Spectrometry (MS) Data

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule.

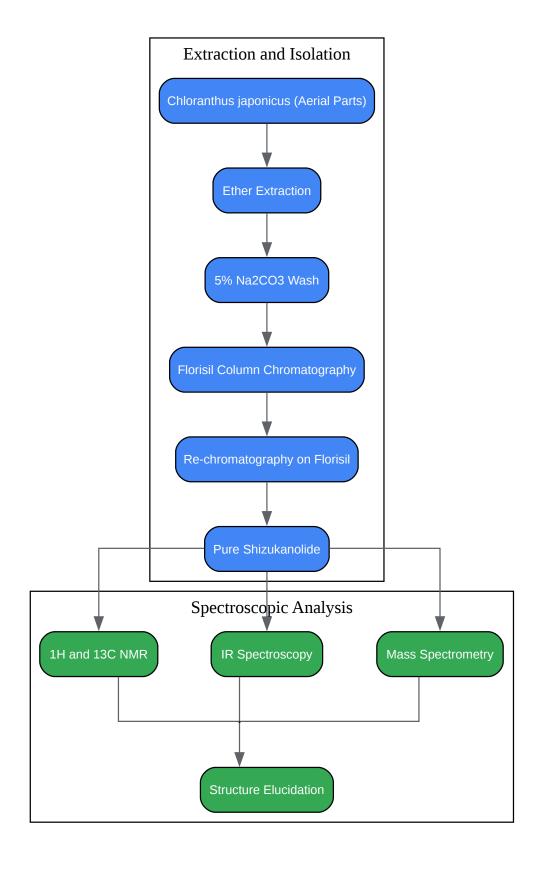
Compound	Molecular Formula	[M]+ (m/z)	Key Fragments (m/z)
Shizukanolide	C15H18O2	230.1308	-
Shizukanolide D	C17H20O5	304.1323	262, 119, 105, 91, 43
Shizukanolide E	C15H18O4	262.1228	247, 231, 91, 55, 43
Shizukanolide F	C15H18O4	262.1232	213, 105, 91, 77, 41

Data compiled from various sources.[1][6][7]

Experimental ProtocolsIsolation of Shizukanolide

The following is a general protocol for the isolation of **Shizukanolide** from Chloranthus japonicus:

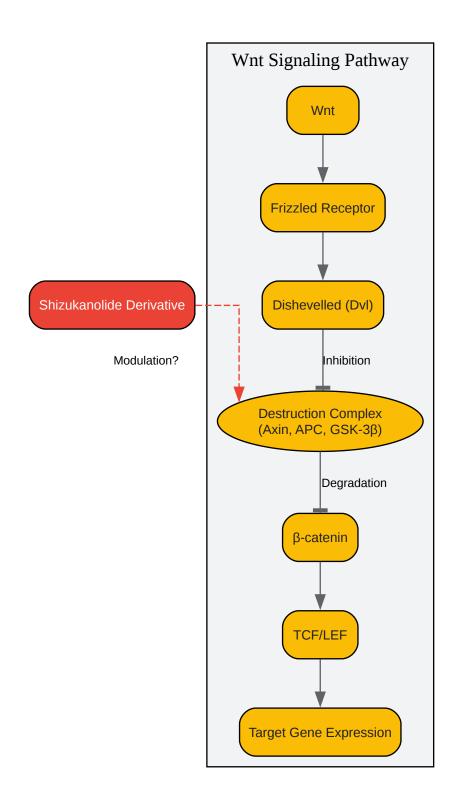
- Extraction: Fresh aerial parts of C. japonicus are extracted with ether.
- Washing: The ethereal extract is washed with a 5% Na₂CO₃ solution to remove acidic components.
- Chromatography: The washed extract is subjected to column chromatography on Florisil.
- Elution: The column is eluted with a solvent gradient, typically starting with a non-polar solvent like pentane and gradually increasing the polarity with ether. **Shizukanolide** is typically eluted with a pentane:ether (1:1) mixture.
- Rechromatography: The fractions containing Shizukanolide are rechromatographed on a
 Florisil column to achieve higher purity.
- Crystallization: The purified Shizukanolide is obtained as colorless needles upon crystallization.


Spectroscopic Analysis

- NMR Spectroscopy: ¹H and ¹³C-NMR spectra are recorded on a spectrometer (e.g., 500 MHz for ¹H and 125 MHz for ¹³C) using a suitable deuterated solvent, such as CDCl₃, with tetramethylsilane (TMS) as the internal standard.
- IR Spectroscopy: IR spectra are recorded on a spectrophotometer using KBr pellets or as a film.
- Mass Spectrometry: High-resolution mass spectra (HRMS) are obtained using techniques such as electron ionization (EI-MS) or field desorption (FD-MS).

Logical and Experimental Workflows

The following diagrams illustrate the workflow for the isolation and analysis of **Shizukanolide** and a potential signaling pathway affected by related compounds.



Click to download full resolution via product page

Caption: Experimental workflow for the isolation and spectroscopic analysis of **Shizukanolide**.

Click to download full resolution via product page

Caption: Postulated modulation of the Wnt signaling pathway by a Shizukanolide derivative.[8]

Conclusion

The structural characterization of **Shizukanolide** is a clear example of the power of modern spectroscopic techniques. The combined application of ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry allows for the unambiguous determination of its complex tricyclic structure. This guide provides a foundational dataset and procedural outline for researchers working with **Shizukanolide** and related lindenane sesquiterpenoids, facilitating further investigation into their chemical properties and biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. tandfonline.com [tandfonline.com]
- 2. Isolation and Structural Elucidation of Four Sesquiterpenes from Chloranthus japonicus (Chloranthaceae) | Semantic Scholar [semanticscholar.org]
- 3. academic.oup.com [academic.oup.com]
- 4. A comprehensive review on the chemical constituents, sesquiterpenoid biosynthesis and biological activities of Sarcandra glabra PMC [pmc.ncbi.nlm.nih.gov]
- 5. Shizukanolide Immunomart [immunomart.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Shizukanolide | C15H18O2 | CID 333362 PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data Analysis of Shizukanolide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1605615#spectroscopic-data-analysis-of-shizukanolide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com